Cas no 2228921-76-2 (2-(5-chloro-2,3-dimethoxyphenyl)oxirane)

2-(5-Chloro-2,3-dimethoxyphenyl)oxirane is a versatile epoxide compound featuring a chloro-substituted dimethoxyphenyl group. Its reactive oxirane ring enables participation in nucleophilic ring-opening reactions, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The chloro and methoxy substituents enhance its utility in fine chemical applications, offering selective reactivity for further functionalization. This compound exhibits stability under standard conditions, ensuring consistent performance in synthetic workflows. Its structural features make it suitable for constructing complex molecular frameworks, including chiral derivatives, through controlled epoxide chemistry. Proper handling is advised due to its potential sensitivity to moisture and strong acids/bases.
2-(5-chloro-2,3-dimethoxyphenyl)oxirane structure
2228921-76-2 structure
Product name:2-(5-chloro-2,3-dimethoxyphenyl)oxirane
CAS No:2228921-76-2
MF:C10H11ClO3
Molecular Weight:214.645542383194
CID:6386653
PubChem ID:165666516

2-(5-chloro-2,3-dimethoxyphenyl)oxirane 化学的及び物理的性質

名前と識別子

    • 2-(5-chloro-2,3-dimethoxyphenyl)oxirane
    • EN300-1979727
    • 2228921-76-2
    • インチ: 1S/C10H11ClO3/c1-12-8-4-6(11)3-7(9-5-14-9)10(8)13-2/h3-4,9H,5H2,1-2H3
    • InChIKey: SNCANMUJZAIYPU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=C(C=1)C1CO1)OC)OC

計算された属性

  • 精确分子量: 214.0396719g/mol
  • 同位素质量: 214.0396719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31Ų
  • XLogP3: 2

2-(5-chloro-2,3-dimethoxyphenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1979727-0.5g
2-(5-chloro-2,3-dimethoxyphenyl)oxirane
2228921-76-2
0.5g
$877.0 2023-09-16
Enamine
EN300-1979727-0.25g
2-(5-chloro-2,3-dimethoxyphenyl)oxirane
2228921-76-2
0.25g
$840.0 2023-09-16
Enamine
EN300-1979727-1.0g
2-(5-chloro-2,3-dimethoxyphenyl)oxirane
2228921-76-2
1g
$743.0 2023-06-01
Enamine
EN300-1979727-10.0g
2-(5-chloro-2,3-dimethoxyphenyl)oxirane
2228921-76-2
10g
$3191.0 2023-06-01
Enamine
EN300-1979727-5.0g
2-(5-chloro-2,3-dimethoxyphenyl)oxirane
2228921-76-2
5g
$2152.0 2023-06-01
Enamine
EN300-1979727-0.1g
2-(5-chloro-2,3-dimethoxyphenyl)oxirane
2228921-76-2
0.1g
$804.0 2023-09-16
Enamine
EN300-1979727-2.5g
2-(5-chloro-2,3-dimethoxyphenyl)oxirane
2228921-76-2
2.5g
$1791.0 2023-09-16
Enamine
EN300-1979727-1g
2-(5-chloro-2,3-dimethoxyphenyl)oxirane
2228921-76-2
1g
$914.0 2023-09-16
Enamine
EN300-1979727-5g
2-(5-chloro-2,3-dimethoxyphenyl)oxirane
2228921-76-2
5g
$2650.0 2023-09-16
Enamine
EN300-1979727-0.05g
2-(5-chloro-2,3-dimethoxyphenyl)oxirane
2228921-76-2
0.05g
$768.0 2023-09-16

2-(5-chloro-2,3-dimethoxyphenyl)oxirane 関連文献

2-(5-chloro-2,3-dimethoxyphenyl)oxiraneに関する追加情報

Introduction to 2-(5-Chloro-2,3-dimethoxyphenyl)oxirane (CAS No. 2228921-76-2)

2-(5-Chloro-2,3-dimethoxyphenyl)oxirane, also known by its CAS number 2228921-76-2, is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its epoxy functional group and a substituted phenyl ring, which endow it with a range of chemical properties and potential applications.

The molecular structure of 2-(5-chloro-2,3-dimethoxyphenyl)oxirane consists of a three-membered epoxy ring attached to a phenyl ring substituted with a chlorine atom and two methoxy groups. The presence of these functional groups imparts specific reactivity and stability characteristics, making it an attractive building block for various chemical transformations.

In the realm of organic synthesis, 2-(5-chloro-2,3-dimethoxyphenyl)oxirane serves as a valuable intermediate for the synthesis of complex organic molecules. Its epoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse products. These reactions are often conducted under mild conditions, making them suitable for use in fine chemical and pharmaceutical synthesis.

Recent research has highlighted the potential of 2-(5-chloro-2,3-dimethoxyphenyl)oxirane in the development of novel pharmaceuticals. The compound's ability to undergo selective functionalization through ring-opening reactions allows for the creation of bioactive molecules with specific therapeutic properties. For instance, studies have shown that derivatives of this compound exhibit promising antitumor and anti-inflammatory activities. These findings underscore the importance of further exploring the synthetic pathways and biological applications of 2-(5-chloro-2,3-dimethoxyphenyl)oxirane.

In materials science, 2-(5-chloro-2,3-dimethoxyphenyl)oxirane has been investigated for its potential use in the development of advanced polymers and coatings. The epoxy group can participate in polymerization reactions to form cross-linked networks with high mechanical strength and thermal stability. Additionally, the presence of the substituted phenyl ring can impart unique optical and electronic properties to the resulting materials.

The synthesis of 2-(5-chloro-2,3-dimethoxyphenyl)oxirane typically involves multi-step processes that include the formation of the substituted phenyl ring followed by epoxidation. Various methods have been reported in the literature, including catalytic oxidation using metal complexes and peracids. The choice of synthetic route depends on factors such as yield, purity, and scalability.

Safety considerations are paramount when handling 2-(5-chloro-2,3-dimethoxyphenyl)oxirane. While it is not classified as a hazardous material or controlled substance, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and following standard laboratory safety protocols.

In conclusion, 2-(5-chloro-2,3-dimethoxyphenyl)oxirane (CAS No. 2228921-76-2) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and chemists working in organic synthesis, pharmaceutical development, and materials science. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.

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